N-Butyroyl Phytosphingosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(25)22(27)19(18-24)23-21(26)16-4-2/h19-20,22,24-25,27H,3-18H2,1-2H3,(H,23,26)/t19-,20+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVGCEIWUOFGLZ-VWPQPMDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747282 | |

| Record name | N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409085-57-0 | |

| Record name | N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

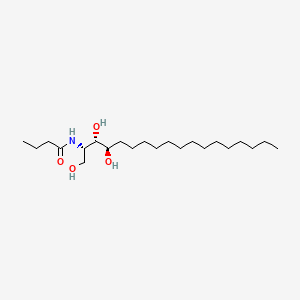

N-Butyroyl Phytosphingosine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Butyroyl Phytosphingosine (B30862), a significant lipid molecule with relevance in skincare, cell biology, and as a synthetic intermediate. This guide details its chemical structure, physicochemical properties, biological significance, and key experimental protocols for its synthesis and evaluation.

Core Chemical and Physical Properties

N-Butyroyl Phytosphingosine, also known as C4-Phytoceramide, is a lipid molecule characterized by a phytosphingosine backbone N-acylated with a butyryl group (a C4 fatty acid). This structure imparts specific physicochemical properties that are critical for its function and application.[1][2]

Chemical Structure and Identifiers

The molecule consists of an 18-carbon aliphatic chain (the phytosphingosine base) featuring three hydroxyl groups and an amide linkage to a butyryl chain.[1]

Diagram of this compound Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]butanamide | [3] |

| CAS Number | 409085-57-0 | [1][3][4] |

| Molecular Formula | C₂₂H₄₅NO₄ | [1][3][4] |

| Molecular Weight | 387.6 g/mol | [1][3][4] |

| Melting Point | 79-81 °C | [4] |

| Boiling Point | 588.7 ± 50.0 °C (Predicted) | [4] |

| Density | 0.990 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 13.65 ± 0.20 (Predicted) | [4] |

| LogP | 4.91690 | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |

| Storage Temperature | -20°C or Refrigerator | [1][4] |

Biological Significance and Signaling Pathways

While this compound is often utilized as a synthetic intermediate for phytosphingosine isomers, its identity as a short-chain ceramide implies significant biological roles, primarily extrapolated from the functions of its parent molecule, phytosphingosine, and the broader class of ceramides (B1148491).[4][5][6]

Role in Skin Barrier Function

Phytosphingosine, the backbone of this molecule, is a crucial lipid component of the skin's stratum corneum.[7][8] It plays a vital role in maintaining the integrity of the skin's lipid barrier, which is essential for retaining moisture and protecting against environmental aggressors like pollutants and pathogens.[7][8][9]

Studies have shown that phytosphingosine enhances the skin's moisture levels by stimulating the biosynthesis and subsequent degradation of filaggrin, a key protein in the formation of the Natural Moisturizing Factor (NMF).[10] Furthermore, phytosphingosine and its derivatives possess anti-inflammatory and antimicrobial properties, making them beneficial for treating inflammatory skin conditions such as acne and eczema.[8]

Ceramide-Mediated Apoptosis Signaling

Ceramides, the class of molecules to which this compound belongs, are well-established second messengers in cellular signaling, particularly in the induction of apoptosis (programmed cell death).[3][4] The generation of ceramide can be triggered by various cellular stresses and cytokine receptor activation.[4]

Once produced, ceramide can activate downstream signaling cascades. Key effectors include:

-

Protein Phosphatases (PP1 and PP2a): Ceramide activates these phosphatases, which can dephosphorylate and thereby regulate key proteins in cell signaling pathways that control proliferation and apoptosis.[1]

-

Kinase Suppressor of Ras (KSR): This protein kinase can be activated by ceramide, leading to the triggering of apoptosis through pathways such as the inactivation of the Ras-Raf1/MEK1 survival pathway.[1]

The culmination of these signaling events is the activation of caspases, the executioner enzymes of apoptosis.

Diagram of Generalized Ceramide-Mediated Apoptosis Pathway

Caption: Simplified ceramide signaling pathway in apoptosis.

Experimental Protocols

This section details methodologies for the synthesis of this compound and for assessing its potential biological activities.

Synthesis of this compound

A general and effective method for synthesizing ceramides involves the direct coupling of a sphingoid base with a fatty acid using a carbodiimide (B86325) reagent.[10][11]

Materials:

-

D-ribo-Phytosphingosine

-

Butyric acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a similar carbodiimide

-

N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)

-

Dichloromethane (CH₂Cl₂) or similar aprotic solvent

-

Silicic acid for column chromatography

-

Ethyl acetate (B1210297) and benzene (B151609) (or a less toxic alternative like toluene/heptane) for elution

Procedure:

-

Dissolve phytosphingosine and 1.1 to 1.5 molar equivalents of butyric acid in dichloromethane.

-

Add 1.5 equivalents of EDC (and 1.2 equivalents of NHS, if used) to the solution.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent in vacuo.

-

Purify the crude product by column chromatography on silicic acid. Elute with a gradient of ethyl acetate in benzene (or an appropriate alternative solvent system) to obtain pure this compound.[11]

-

Expected yields are typically in the range of 60-75%.[10][11]

Diagram of Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Keratinocyte Differentiation Assay

This assay assesses the potential of this compound to induce the differentiation of skin cells, a key process in maintaining skin barrier health. The "calcium switch" model is a standard method.[3]

Materials:

-

Normal Human Epidermal Keratinocytes (NHEK)

-

Keratinocyte growth medium (low calcium, e.g., 0.07 mM)

-

Keratinocyte differentiation medium (high calcium, e.g., 1.8 mM)

-

This compound stock solution (in a suitable vehicle like DMSO)

-

Reagents for Western Blotting (lysis buffer, antibodies for filaggrin and keratin-14, secondary antibodies, etc.)

Procedure:

-

Culture NHEK in low calcium growth medium until they reach approximately 80% confluency.

-

Induce differentiation by switching to a high calcium medium.

-

Treat the cells with various concentrations of this compound (and a vehicle control).

-

Incubate for a period of 3 to 5 days.

-

Harvest the cells and lyse them to extract total protein.

-

Perform Western Blot analysis to determine the expression levels of the late-stage differentiation marker filaggrin and the early-stage marker keratin-14.

-

An increase in the filaggrin/keratin-14 ratio in treated cells compared to the control indicates a pro-differentiation effect.[3]

PPARα Activation Reporter Gene Assay

This assay can determine if this compound acts as a ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor involved in skin barrier homeostasis.[11]

Materials:

-

A commercially available PPARα reporter cell line (e.g., containing a luciferase reporter gene linked to a PPARα-responsive promoter).

-

Cell culture medium and assay medium as per the manufacturer's instructions.

-

This compound stock solution.

-

A known PPARα agonist as a positive control (e.g., GW590735).[12]

-

Luciferase detection reagent.

-

A plate-reading luminometer.

Procedure:

-

Dispense the PPARα reporter cells into a 96-well assay plate and pre-incubate for 4-6 hours.[5]

-

Prepare serial dilutions of this compound and the positive control in the assay medium.

-

Remove the culture medium from the cells and add the treatment media containing the test compounds.

-

Incubate for 22-24 hours.[5]

-

Discard the treatment media and add the luciferase detection reagent to each well.

-

Quantify the luminescence (in Relative Light Units, RLU) using a luminometer.

-

An increase in luciferase activity in cells treated with this compound compared to the vehicle control indicates agonist activity at the PPARα receptor.

References

- 1. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of Epidermal Keratinocytes from Human Skin: The Scratch-Wound Assay for Assessment of Epidermal Keratinocyte Migration | Springer Nature Experiments [experiments.springernature.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The critical roles of bioactive sphingolipids in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. korambiotech.com [korambiotech.com]

What is the function of N-Butyroyl Phytosphingosine in the skin?

An In-depth Technical Guide to the Function of N-Butyroyl Phytosphingosine (B30862) in the Skin

Introduction

N-Butyroyl Phytosphingosine, also known as C4-Phytoceramide, is a synthetic sphingolipid composed of a phytosphingosine backbone N-acylated with a short-chain butyric acid (C4). Phytosphingosine (PHS) is a naturally occurring lipid found in the stratum corneum of the epidermis and is a fundamental component of several classes of ceramides (B1148491), including Ceramide NP, AP, and EOP.[1] While direct research on this compound is limited, its functions in the skin can be comprehensively understood by examining the well-documented biological activities of its parent molecule, phytosphingosine, and the distinct roles of short-chain ceramides in cellular signaling.

This technical guide delineates the multifaceted functions of this compound, focusing on its role in enhancing skin barrier homeostasis. We will explore its influence on keratinocyte differentiation, its potent anti-inflammatory activities through signaling pathways like PPAR activation, and its capacity to stimulate endogenous ceramide synthesis. This document provides quantitative data from key studies, detailed experimental protocols for researchers, and visual diagrams of critical pathways to facilitate a deeper understanding of its mechanism of action.

Core Functions in Epidermal Homeostasis

This compound acts as a bioactive lipid that influences multiple aspects of skin health, primarily by serving as a precursor and signaling molecule.

Enhancement of Epidermal Barrier Function

The primary role of lipids in the stratum corneum is to form a competent permeability barrier.[2] This barrier is crucial for preventing transepidermal water loss (TEWL) and protecting against external aggressors.[3][4]

-

Precursor to Endogenous Ceramides : Upon penetrating the epidermis, this compound can be metabolized, with its phytosphingosine backbone being utilized for the synthesis of more complex, long-chain ceramides essential for the barrier structure.[5]

-

Stimulation of Keratinocyte Differentiation : A robust barrier is contingent on the proper terminal differentiation of keratinocytes. Phytosphingosine has been shown to be a potent promoter of this process. It upregulates the expression of key differentiation marker proteins such as involucrin (B1238512), loricrin, and keratin (B1170402) 1.[6] This leads to the formation of a well-structured cornified envelope, a critical component of the skin barrier.

-

Moisture Retention : Phytosphingosine enhances skin hydration by stimulating the metabolic pathway of filaggrin, a protein that breaks down to form the Natural Moisturizing Factor (NMF).[1][7] Increased NMF levels in the corneocytes significantly improve the skin's ability to retain water.

Anti-Inflammatory Activity

Phytosphingosine and its derivatives exhibit significant anti-inflammatory properties, making them beneficial for managing inflammatory skin conditions.[8]

-

PPARγ Activation : One of the primary anti-inflammatory mechanisms of phytosphingosine is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARγ isoform.[6] PPARs are nuclear receptors that, when activated, regulate the transcription of genes involved in inflammation and lipid metabolism.[9] Activation of PPARγ in keratinocytes can suppress inflammatory responses.[6]

-

Inhibition of Pro-inflammatory Mediators : In a well-established mouse model of irritant contact dermatitis induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), topical application of phytosphingosine effectively blocked epidermal thickening, edema, and the infiltration of inflammatory cells.[6] It also inhibited the TPA-induced generation of the pro-inflammatory mediator prostaglandin (B15479496) E2.[6]

Regulation of Endogenous Ceramide Synthesis

Beyond acting as a precursor, phytosphingosine actively upregulates the entire ceramide synthesis machinery in keratinocytes. This ensures a sustained supply of the diverse ceramides needed for barrier integrity.

-

Upregulation of Key Biosynthetic Genes : Studies have shown that treatment of keratinocytes with phytosphingosine markedly increases the gene expression of several essential enzymes in the ceramide de novo synthesis pathway.[2] This includes Serine Palmitoyltransferase (SPT), Ceramide Synthase 3 (CERS3), and ELOVL4 (fatty acid elongase).

-

Unique Stimulation of DES2 : Notably, phytosphingosine uniquely enhances the expression of Dihydroceramide Δ4-desaturase (DES2). This enzyme is critical for converting dihydroceramides into phytoceramides (like Ceramide NP), the most abundant ceramide class in the human epidermis.[10]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with key cellular signaling pathways.

PPAR Activation Pathway

Phytosphingosine acts as a ligand for PPARs, initiating a signaling cascade that modulates gene expression related to differentiation and inflammation.

Stimulation of Ceramide Biosynthesis

Phytosphingosine enhances the de novo synthesis of ceramides by upregulating the expression of critical enzymes.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on phytosphingosine.

Table 1: Effect of Phytosphingosine on PPAR Transcriptional Activity in HaCaT Keratinocytes

| PPAR Isotype | Concentration of Phytosphingosine (PS) | Fold Increase in Reporter Activity | Reference |

|---|---|---|---|

| Endogenous PPARs | 5 µM | ~2.5-fold vs. control | [6] |

| Ectopic PPARγ | 1 µM | ~57% vs. control | [6] |

| Ectopic PPARα | 1 µM | ~36% vs. control | [6] |

| Ectopic PPARβ/δ | 1 µM | ~17% vs. control | [6] |

(Data extracted from reporter gene assays)

Table 2: Effect of Phytosphingosine on Keratinocyte Differentiation

| Differentiation Marker | Treatment | Result | Reference |

|---|---|---|---|

| Cornified Envelope (CE) Production | 5 µM PS for 7 days | ~1.8-fold increase vs. control | [6] |

| Involucrin Protein Level | 5 µM PS for 4 days | ~1.7-fold increase vs. control | [6] |

| DNA Synthesis ([³H]thymidine assay) | 5 µM PS | Inhibition to 20% of control | [6] |

(Data from experiments on Normal Human Epidermal Keratinocytes (NHEKs))

Table 3: Anti-inflammatory Effects of Phytosphingosine in TPA-Induced Mouse Skin Inflammation

| Parameter | Treatment | Result | Reference |

|---|---|---|---|

| Epidermal Thickness | 1 mg PS + TPA | ~50% reduction vs. TPA alone | [6] |

| Edema (Ear Weight) | 1 mg PS + TPA | ~45% reduction vs. TPA alone | [6] |

| Inflammatory Cell Infiltration | 1 mg PS + TPA | Significant inhibition | [6] |

(Data from in vivo mouse model of irritant contact dermatitis)

Key Experimental Protocols

Detailed methodologies are provided for core experiments to allow for replication and further investigation.

Protocol: PPAR Reporter Gene Assay

This assay measures the ability of a test compound to activate PPARs.

Workflow Diagram

Methodology:

-

Cell Culture : Seed HaCaT human keratinocytes into 24-well plates at a density of 5 x 10⁴ cells per well and culture overnight.

-

Transfection : Co-transfect cells using a suitable lipid-based transfection reagent (e.g., Lipofectamine). The transfection mixture per well should contain:

-

0.5 µg of a PPAR-responsive reporter plasmid (e.g., PPRE-tk-Luc).

-

0.1 µg of a PPAR expression vector (e.g., pSG5-mPPARγ) for isotype-specific assays.

-

0.05 µg of a control plasmid expressing β-galactosidase (for normalization of transfection efficiency).

-

-

Incubation : After 5-6 hours of transfection, replace the medium with fresh culture medium and incubate for an additional 24 hours.

-

Treatment : Treat the transfected cells with varying concentrations of this compound, a known PPAR agonist (e.g., Troglitazone) as a positive control, and vehicle (e.g., DMSO) as a negative control.

-

Incubation : Incubate the treated cells for 24 hours.

-

Cell Lysis : Wash the cells with Phosphate-Buffered Saline (PBS) and lyse them using a reporter lysis buffer.

-

Luciferase Assay : Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol. Measure β-galactosidase activity for normalization.

-

Data Analysis : Normalize the luciferase activity to the β-galactosidase activity. Express the results as a fold induction relative to the vehicle-treated control.

Protocol: In Vitro Keratinocyte Differentiation Assay

This protocol assesses the effect of a compound on the expression of keratinocyte differentiation markers.

Methodology:

-

Cell Culture : Culture Normal Human Epidermal Keratinocytes (NHEKs) in a low-calcium (0.05 mM) keratinocyte growth medium.

-

Induction of Differentiation : To induce differentiation, switch the culture medium to a high-calcium (1.5 mM) medium.

-

Treatment : Concurrently with the calcium switch, treat the cells with this compound (e.g., 5 µM) or vehicle control. Culture for 4 to 7 days, replacing the medium and compound every 2 days.

-

Endpoint Analysis :

-

Western Blotting (for Loricrin, Keratin 1) : Lyse the cells, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for loricrin or keratin 1. Visualize with a secondary antibody conjugated to HRP.

-

ELISA (for Involucrin) : Coat ELISA plates with cell lysates. Detect involucrin using a specific primary antibody followed by an enzyme-linked secondary antibody. Quantify using a spectrophotometer.

-

Cornified Envelope (CE) Quantification : Scrape cells into a buffer containing SDS and DTT. Boil the samples to isolate the insoluble CEs. Pellet the CEs by centrifugation, resuspend, and measure the absorbance at 310 nm.

-

Protocol: TPA-Induced Mouse Ear Edema Model

This in vivo model is used to evaluate the anti-inflammatory potential of topically applied agents.

Methodology:

-

Animals : Use 6-8 week old hairless mice (e.g., Balb/c-nu/nu).

-

Acclimatization : Allow animals to acclimate for at least one week before the experiment.

-

Treatment Application :

-

Apply the test compound (e.g., 1 mg of this compound dissolved in 20 µL of acetone-ethanol vehicle) topically to the inner and outer surfaces of the right ear.

-

Apply vehicle alone to the left ear as a control.

-

-

Inflammation Induction : After 30 minutes, apply a TPA solution (e.g., 2.5 µg in 20 µL acetone) to both ears to induce inflammation.

-

Measurement : After a set time (e.g., 6 hours), euthanize the mice.

-

Edema Measurement : Use a punch biopsy tool (e.g., 6 mm diameter) to collect ear tissue from both the treated and control ears. Weigh the punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema inhibition.

-

Histology : Fix ear tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Analyze sections microscopically for epidermal thickness and inflammatory cell infiltration.

-

Conclusion

This compound is a multifaceted bioactive lipid with significant potential in dermatological and cosmetic applications. By leveraging the intrinsic properties of its phytosphingosine core, it functions as a potent signaling molecule and a precursor for essential barrier lipids. Its ability to activate PPARγ, stimulate keratinocyte differentiation, and upregulate the endogenous synthesis of ceramides provides a comprehensive mechanism for reinforcing the skin's protective barrier, reducing inflammation, and improving overall skin health. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising compound.

References

- 1. Phytosphingosine enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide biosynthesis in keratinocyte and its role in skin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation [mdpi.com]

- 6. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. skinkraft.com [skinkraft.com]

- 8. Phytosphingosine: Definition, Products, and Uses [healthline.com]

- 9. mdpi.com [mdpi.com]

- 10. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

N-Butyroyl Phytosphingosine: A Technical Guide on its Inferred Role as a Signaling Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyroyl Phytosphingosine, also known as C4-Phytoceramide, is a synthetic derivative of phytosphingosine, a bioactive sphingolipid naturally present in the skin and other tissues. While primarily utilized as an intermediate in the synthesis of phytosphingosine, its structural characteristics as a short-chain, cell-permeable phytoceramide suggest a significant, albeit under-investigated, role as a signaling molecule. This technical guide synthesizes the available scientific information to build an inferred understanding of this compound's function in cellular signaling, drawing parallels from the well-documented activities of its parent compound, phytosphingosine, and other short-chain ceramides (B1148491).

Due to the limited direct research on this compound's signaling properties, this document operates on the principle that, like other short-chain ceramides (e.g., C2, C6-ceramide), it can mimic the intracellular accumulation of endogenous ceramides to trigger signaling cascades. The primary focus of these inferred activities is the induction of apoptosis, a critical process in tissue homeostasis and a key target in oncology. Evidence also points to a potential role in modulating skin barrier function and inflammatory responses.

This guide provides an in-depth look at the likely signaling pathways, presents available quantitative data from closely related compounds, details relevant experimental protocols, and offers visual representations of these mechanisms to support further research and drug development efforts.

Core Signaling Pathway: Induction of Apoptosis

The most established signaling role for short-chain ceramides, and by extension, likely for this compound, is the induction of programmed cell death, or apoptosis. Studies have shown that synthetic phytoceramides can be even more potent inducers of apoptosis than their ceramide counterparts.[1] The primary mechanism is believed to be through the intrinsic (mitochondrial) pathway of apoptosis.

Upon cellular entry, this compound is thought to accumulate within cellular membranes, particularly the outer mitochondrial membrane. This accumulation can lead to the formation of permeable channels, disrupting the mitochondrial membrane potential and triggering the release of pro-apoptotic proteins, such as cytochrome c and Apoptosis-Inducing Factor (AIF), from the intermembrane space into the cytosol.[2]

Once in the cytosol, cytochrome c complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. This initiator caspase then activates executioner caspases, such as caspase-3 and -7, which orchestrate the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Furthermore, ceramide signaling is known to intersect with stress-activated protein kinase pathways. It is plausible that this compound could activate c-Jun N-terminal kinase (JNK) and p38 MAPK, which can further promote apoptosis through the phosphorylation of various downstream targets, including members of the Bcl-2 family of proteins.

Signaling Pathway Diagram: Ceramide-Induced Apoptosis

Caption: Inferred signaling pathway of this compound-induced apoptosis.

Quantitative Data

Table 1: Cytotoxicity of Short-Chain Phytoceramides and Ceramides

| Compound | Acyl Chain Length | Relative Cytotoxicity | Reference |

| N-Acetylphytoceramide | C2 | More cytotoxic than C2-ceramide | [1] |

| N-Hexanoylphytoceramide | C6 | More cytotoxic than C6-ceramide | [1] |

| - | C5 or C6 | Highest cytotoxicity among C2-C8 phytoceramides | [1] |

Table 2: Effective Concentrations of C4-Ceramide (N-butanoyl-D-erythro-sphingosine) for Apoptosis Induction in Various Cell Lines

| Cell Type | Effective Concentration (µM) | Incubation Time (hours) |

| Jurkat (Leukemia) | 10 - 50 | 4 - 24 |

| HeLa (Cervical Cancer) | 25 - 75 | 12 - 48 |

| MCF-7 (Breast Cancer) | 50 - 100 | 24 - 72 |

| PC-3 (Prostate Cancer) | 20 - 60 | 24 - 48 |

| SH-SY5Y (Neuroblastoma) | 25 - 50 | 24 |

Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.

Experimental Protocols

The following protocols are adapted from established methods for studying short-chain ceramide-induced apoptosis and can be applied to investigate the signaling effects of this compound.

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) exposure.

Materials:

-

Cells of interest

-

This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

-

Treatment: Prepare working solutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the treatment solutions. Include a vehicle control (medium with the solvent at the same final concentration).

-

Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA).

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Experimental Workflow: Apoptosis Detection

Caption: General experimental workflow for assessing apoptosis.

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

-

Cells of interest

-

This compound

-

White-walled 96-well plates

-

Luminometer-based caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.

-

Treatment: Treat cells with a dose range of this compound and a vehicle control for the desired time (e.g., 4, 8, 12 hours).

-

Assay: Equilibrate the plate and the caspase reagent to room temperature. Add the caspase reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a luminometer. Increased luminescence corresponds to higher caspase-3/7 activity.

Protocol 3: Western Blot Analysis of JNK and p38 MAPK Activation

This protocol is for detecting the phosphorylation (activation) of stress-activated protein kinases.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-JNK, total JNK, phospho-p38, total p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treatment and Lysis: Treat cells with this compound for various time points (e.g., 15, 30, 60, 120 minutes). Wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

Conclusion

While direct evidence for the signaling role of this compound is still emerging, its structural properties as a short-chain phytoceramide provide a strong basis for inferring its biological activities. The primary inferred signaling function is the potent induction of apoptosis via the mitochondrial pathway, making it a molecule of significant interest for cancer research and therapeutic development. The provided data on related compounds and the detailed experimental protocols offer a solid foundation for researchers to investigate and validate the signaling mechanisms of this compound. Further studies are warranted to fully elucidate its specific cellular targets and signaling cascades, which may reveal novel therapeutic opportunities.

References

N-Butyroyl Phytosphingosine: A Technical Guide to its Role in Modulating Skin Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyroyl Phytosphingosine (B30862), a synthetic derivative of the naturally occurring sphingolipid phytosphingosine, is emerging as a molecule of significant interest in the field of dermatology and cosmetic science. As a C4-phytoceramide, it is structurally related to the essential components of the skin's barrier. While direct research on N-Butyroyl Phytosphingosine is in its nascent stages, a substantial body of evidence on its precursor, phytosphingosine (PHS), provides a strong foundation for its potential anti-inflammatory and skin barrier-restorative properties. This technical guide synthesizes the current understanding of PHS's mechanism of action in mitigating skin inflammation, with the logical inference that this compound likely shares or contributes to these effects. This document details the inhibitory actions on key inflammatory pathways, including NF-κB and MAPK, and presents quantitative data on the reduction of pro-inflammatory mediators. Furthermore, it outlines relevant experimental protocols and visualizes the involved signaling cascades to support further research and development in this area.

Introduction: this compound and its Relevance to Skin Health

This compound (N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]butanamide) is a ceramide analog formed by the acylation of phytosphingosine with a butyroyl (C4) chain. Ceramides (B1148491) are a critical class of lipids in the stratum corneum, the outermost layer of the epidermis, where they contribute to the formation of the lipid barrier that prevents transepidermal water loss and protects against environmental insults.

Phytosphingosine (PHS) itself is a naturally occurring sphingoid base found in the stratum corneum and is a key component of ceramides NP, AP, and EOP.[1] PHS has demonstrated significant anti-inflammatory and antimicrobial properties, making it a valuable ingredient in skincare formulations aimed at addressing conditions like acne and atopic dermatitis.[2][3] Given that this compound is a direct derivative and a form of phytoceramide, it is hypothesized to exert its biological effects through mechanisms similar to PHS, either by direct action or by serving as a precursor for the endogenous synthesis of ceramides.

Mechanism of Action: Insights from Phytosphingosine Research

The anti-inflammatory effects of phytosphingosine are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. The primary mechanisms of action are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α), the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes.

Phytosphingosine has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.[1][4] This leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.

Attenuation of the MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Phytosphingosine has been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[1][4] By inhibiting these kinases, PHS can suppress the activation of transcription factors like AP-1, which also contributes to the expression of inflammatory mediators.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Emerging evidence suggests that phytosphingosine can activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, in keratinocytes.[5][6][7] PPARs are nuclear receptors that play a role in regulating epidermal cell growth, terminal differentiation, and inflammatory responses. Activation of PPARs can lead to the suppression of inflammatory gene expression, providing another avenue for the anti-inflammatory effects of PHS.

Quantitative Data on Anti-inflammatory Effects of Phytosphingosine

The following tables summarize the quantitative data from in vitro studies demonstrating the inhibitory effects of phytosphingosine on various inflammatory markers.

Table 1: Effect of Phytosphingosine on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Inflammatory Mediator | Concentration of PHS | % Inhibition / Reduction | Reference |

| Nitric Oxide (NO) | 5 µg/mL | Significant reduction | [1] |

| Prostaglandin E2 (PGE2) | 5 µg/mL | Significant reduction | [1] |

| iNOS (gene expression) | 5 µg/mL | Suppressed | [1] |

| COX-2 (gene expression) | 5 µg/mL | Suppressed | [1] |

Table 2: Effect of Phytosphingosine on Pro-inflammatory Cytokines and Chemokines

| Cell Type | Stimulant | Inflammatory Marker | Concentration of PHS | % Inhibition / Reduction | Reference |

| RAW264.7 Macrophages | LPS | IL-6 | 5 µg/mL | Decreased | [1] |

| RAW264.7 Macrophages | LPS | IL-10 | 5 µg/mL | Decreased | [1] |

| RAW264.7 Macrophages | LPS | IP-10 | 5 µg/mL | Decreased | [1] |

| RAW264.7 Macrophages | LPS | I-TAC | 5 µg/mL | Decreased | [1] |

| RAW264.7 Macrophages | LPS | MCP-5 | 5 µg/mL | Decreased | [1] |

| RAW264.7 Macrophages | LPS | TIMP-1 | 5 µg/mL | Decreased | [1] |

| HaCaT Keratinocytes | TNF-α/IFN-γ | TARC | 5 µg/mL | Reduced | [1] |

| HaCaT Keratinocytes | TNF-α/IFN-γ | IL-6 | 5 µg/mL | Reduced | [1] |

| HaCaT Keratinocytes | TNF-α/IFN-γ | IL-8 | 5 µg/mL | Reduced | [1] |

| Peripheral Mononuclear Leukocytes | TPA | PGE2 | 5 µM | 38% | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of phytosphingosine's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 (Murine Macrophage Cell Line): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

HaCaT (Human Keratinocyte Cell Line): Cultured under the same conditions as RAW264.7 cells.

-

-

Inflammatory Stimulation:

-

LPS Stimulation (for RAW264.7 cells): Cells are pre-treated with various concentrations of phytosphingosine for 1-2 hours, followed by stimulation with Lipopolysaccharide (LPS) (typically 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).

-

TNF-α/IFN-γ Stimulation (for HaCaT cells): Cells are pre-treated with phytosphingosine, followed by co-stimulation with TNF-α (e.g., 2 ng/mL) and IFN-γ (e.g., 2 ng/mL).

-

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Prostaglandin E2 (PGE2) and Cytokine/Chemokine Measurement (ELISA): The levels of PGE2, IL-6, IL-8, TARC, and other cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Gene Expression Analysis (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol). The concentration and purity of the RNA are determined by spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.

-

Quantitative PCR (qPCR): qPCR is performed using a thermal cycler with specific primers for the target genes (e.g., iNOS, COX-2, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.

Western Blot Analysis for Signaling Pathways

-

Protein Extraction and Quantification: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression.[4]

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

References

- 1. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-microbial and -inflammatory activity and efficacy of phytosphingosine: an in vitro and in vivo study addressing acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytosphingosine (Explained + Products) [incidecoder.com]

- 4. researchgate.net [researchgate.net]

- 5. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-Butyroyl Phytosphingosine: A Technical Guide on Putative Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the known antimicrobial properties of phytosphingosine (B30862) and explores the potential antimicrobial activities of its N-acylated derivative, N-Butyroyl Phytosphingosine (also known as C4-Phytoceramide). While direct experimental evidence for the antimicrobial effects of this compound is not currently available in published literature, this paper synthesizes the extensive research on its parent compound, phytosphingosine, to build a scientifically-grounded hypothesis on its potential efficacy and mechanisms of action. This guide includes a comprehensive summary of quantitative antimicrobial data for phytosphingosine against a range of microorganisms, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of experimental workflows and potential signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and antimicrobial drug development.

Introduction

Phytosphingosine is a naturally occurring sphingolipid, an essential component of the mammalian stratum corneum, where it contributes to the skin's barrier function [5]. Beyond its structural role, phytosphingosine and other sphingoid bases are recognized as integral to the innate immune defense of the skin, exhibiting broad-spectrum antimicrobial activity [2, 5]. This compound is a synthetic derivative of phytosphingosine, characterized by the N-acylation of the sphingoid base with a butyryl group (a four-carbon acyl chain) [7, 15]. While primarily utilized as an intermediate in chemical syntheses, its structural similarity to both phytosphingosine and other short-chain ceramides (B1148491) suggests it may possess unique biological activities, including antimicrobial properties.

This guide will first detail the established antimicrobial profile of phytosphingosine and then extrapolate to the potential antimicrobial characteristics of this compound, drawing on structure-activity relationships and studies of related short-chain ceramides.

Antimicrobial Properties of Phytosphingosine

Phytosphingosine (PS) and its hydrochloride salt (PSHCl) have demonstrated significant antimicrobial activity against a wide array of Gram-positive and Gram-negative bacteria, as well as various yeast species [1, 2].

Quantitative Antimicrobial Data

The antimicrobial efficacy of phytosphingosine is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The available data for phytosphingosine and its hydrochloride salt are summarized in the table below.

| Microorganism | Gram Stain/Type | MIC Range (µg/mL) of PS | MIC Range (µg/mL) of PSHCl |

| Staphylococcus aureus | Gram-positive | 1 - 1024 | 1 - 1024 |

| Enterococcus faecalis | Gram-positive | 1 - 1024 | 1 - 1024 |

| Bacillus subtilis | Gram-positive | 1 - 1024 | 1 - 1024 |

| Escherichia coli | Gram-negative | 8 - 1024 | 8 - 1024 |

| Salmonella enterica | Gram-negative | 8 - 1024 | 8 - 1024 |

| Pseudomonas aeruginosa | Gram-negative | >1024 | >1024 |

| Candida albicans | Yeast | 8 - 512 | 8 - 512 |

| Candida parapsilosis | Yeast | 8 - 512 | 8 - 512 |

Data compiled from studies on phytosphingosine and its hydrochloride salt in solution and nanoemulsion formulations. [1, 2]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following sections describe the standard methodologies used to evaluate the antimicrobial properties of lipophilic compounds like phytosphingosine.

Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism in a liquid medium.

Protocol:

-

Preparation of Microbial Inoculum:

-

Bacterial and fungal strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeasts) for 24 hours at 35-37°C.

-

Fresh colonies are suspended in a sterile saline solution (0.85% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts).

-

The inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO, ethanol).

-

Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well containing the diluted test compound is inoculated with the standardized microbial suspension.

-

Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

The microtiter plate is incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeasts).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

-

Putative Antimicrobial Mechanism of this compound

While the precise antimicrobial mechanism of phytosphingosine is not fully elucidated, it is hypothesized that its cationic nature at physiological pH allows it to interact with and disrupt the negatively charged microbial cell membranes, leading to increased permeability and cell death.

For this compound, the addition of the N-butyroyl group introduces a short, hydrophobic acyl chain. This modification may influence its antimicrobial activity in several ways:

-

Membrane Insertion and Disruption: The butyroyl chain could enhance the molecule's ability to insert into the lipid bilayer of microbial membranes. Studies on other short-chain ceramides have shown they can alter membrane fluidity and integrity [12]. This disruption could be a primary mechanism of antimicrobial action.

-

Modulation of Host-Pathogen Interactions: As a ceramide-like molecule, this compound could potentially modulate signaling pathways in both the host and the pathogen. For instance, ceramides are known to induce apoptosis in host cells, which could be a mechanism to control intracellular pathogens.

-

Inhibition of Biofilm Formation: Phytosphingosine has been shown to reduce the viability of cells within biofilms [3, 4]. The butyroyl group may affect the compound's ability to penetrate the extracellular polymeric substance of biofilms.

Structure-Activity Relationship and Future Directions

The antimicrobial activity of sphingolipids is influenced by their structure, including acyl chain length. Some studies on short-chain ceramides have indicated that their antimicrobial efficacy can be specific to certain types of microorganisms [6, 12]. For example, C6-ceramide was found to be active against Neisseria meningitidis and N. gonorrhoeae but not E. coli or S. aureus [6, 12]. This suggests that the four-carbon chain of this compound may confer a different spectrum of activity compared to its parent compound, phytosphingosine.

Future research should focus on the direct evaluation of this compound's antimicrobial properties using the standardized protocols outlined in this guide. Key areas of investigation include:

-

Determination of MIC and MBC (Minimum Bactericidal Concentration) values against a broad panel of clinically relevant bacteria and fungi.

-

Time-kill kinetic assays to understand the rate and nature (bacteriostatic vs. bactericidal) of its antimicrobial action.

-

Mechanism of action studies , including membrane permeabilization assays and investigation of its effects on microbial metabolic pathways.

-

In vivo studies to assess its efficacy and safety in topical applications for skin infections or as a component of advanced cosmetic formulations.

Conclusion

This compound is a molecule of interest at the intersection of lipid chemistry and antimicrobial research. While its antimicrobial properties have not been directly investigated, the well-documented, broad-spectrum activity of its parent compound, phytosphingosine, provides a strong foundation for hypothesizing its potential as an antimicrobial agent. The addition of the N-butyroyl group likely modulates its interaction with microbial membranes and may result in a unique spectrum of activity. This technical guide provides the theoretical framework and experimental methodologies necessary to systematically investigate the antimicrobial potential of this compound, paving the way for its potential application in therapeutic and cosmetic formulations.

Discovery and natural sources of phytosphingosine derivatives

An In-depth Technical Guide to the Discovery and Natural Sources of Phytosphingosine (B30862) Derivatives

Abstract

Phytosphingosine and its derivatives are a class of bioactive sphingolipids with significant promise in therapeutic and cosmetic applications. This technical guide provides a comprehensive overview of their discovery, natural distribution, and key biological functions. It includes detailed experimental protocols for their extraction and analysis, quantitative data on their prevalence in various natural sources, and visual representations of their associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific and practical aspects of phytosphingosine derivatives.

Introduction

Phytosphingosine is a saturated sphingoid base characterized by a hydroxyl group at the C-4 position of the 18-carbon backbone. This structural feature distinguishes it from other common sphingoid bases like sphingosine (B13886) and sphinganine. Its derivatives, which include ceramides, glycosphingolipids, and phytosphingosine-1-phosphate, are integral components of cellular membranes and are involved in a multitude of cellular processes. Their antimicrobial, anti-inflammatory, and skin barrier-enhancing properties have made them a focal point of research and development.

Discovery and Biological Significance

The discovery of phytosphingosine dates back to its initial isolation from plant sources, which is reflected in its name. Subsequent research has revealed its presence across a wide range of organisms, from yeast and fungi to plants and mammals. The biological significance of phytosphingosine and its derivatives is vast, encompassing roles in maintaining skin health, modulating immune responses, and regulating cell fate.

-

Skin Barrier Function: Phytosphingosine is a natural component of the human epidermis and a precursor to ceramides, which are critical for the formation and maintenance of the skin's protective barrier.

-

Antimicrobial and Anti-inflammatory Activity: It has been demonstrated to possess broad-spectrum antimicrobial activity against various bacteria and fungi, including Propionibacterium acnes. Additionally, it exhibits anti-inflammatory effects by modulating cytokine production.

-

Cell Signaling: Phytosphingosine and its phosphorylated derivative, phytosphingosine-1-phosphate (P1P), act as signaling molecules that can influence cellular processes such as proliferation, differentiation, and apoptosis.

Natural Sources and Quantitative Distribution

Phytosphingosine and its derivatives are naturally present in a variety of biological sources. The concentration of these compounds can vary significantly between different organisms and even between different tissues within the same organism.

Table 1: Quantitative Distribution of Phytosphingosine in Various Natural Sources

| Natural Source | Organism/Tissue | Phytosphingosine Concentration (% of total sphingoid bases) | Reference |

| Yeast | Saccharomyces cerevisiae | >90% | |

| Pichia ciferrii | High concentrations, variable | ||

| Fungi | Aspergillus fumigatus | Present | |

| Plants | Soybean (Glycine max) | ~15-20% | |

| Rice (Oryza sativa) | Present | ||

| Mammals | Human Stratum Corneum | Present as a component of ceramides |

Experimental Protocols

The extraction, isolation, and analysis of phytosphingosine derivatives require specific and detailed methodologies.

Extraction of Phytosphingosine from Saccharomyces cerevisiae

The following protocol outlines a standard procedure for the extraction of total lipids from yeast, followed by the liberation and isolation of phytosphingosine.

Caption: Experimental workflow for the extraction and purification of phytosphingosine.

Methodology:

-

Lipid Extraction: Total lipids are extracted from harvested yeast cells using a Bligh-Dyer or similar single-phase extraction method with a mixture of chloroform, methanol, and water.

-

Alkaline Hydrolysis: The extracted lipids are subjected to strong alkaline hydrolysis (saponification) with methanolic sodium hydroxide (B78521) to cleave ester-linked acyl chains from complex sphingolipids, thereby liberating the sphingoid bases.

-

Purification: The resulting mixture is neutralized, and non-saponifiable lipids are removed by partitioning against a non-polar solvent like n-hexane. The free sphingoid bases, including phytosphingosine, are then extracted from the aqueous phase using a more polar organic solvent such as ethyl acetate and can be further purified by column chromatography.

Signaling Pathways

Phytosphingosine-1-phosphate (P1P) is a bioactive lipid mediator that participates in cellular signaling. While its signaling pathways are not as extensively characterized as those of sphingosine-1-phosphate (S1P), it is known to have both intracellular and potentially extracellular targets.

Caption: Intracellular signaling pathway of phytosphingosine-1-phosphate (P1P).

Conclusion

Phytosphingosine and its derivatives are a fascinating and functionally diverse class of sphingolipids. Their natural occurrence in a variety of readily available sources, such as yeast, makes them attractive targets for biotechnological production. A thorough understanding of their biological roles, coupled with robust methods for their extraction and analysis, is essential for unlocking their full potential in therapeutic and cosmetic applications. Future research will likely focus on further elucidating their specific molecular targets and signaling pathways, which will pave the way for the development of novel and targeted interventions for a range of conditions.

The Impact of N-Butyroyl Phytosphingosine on Keratinocyte Differentiation: A Technical Whitepaper

Introduction

Keratinocyte differentiation is a highly regulated process essential for the formation of a functional epidermal barrier. This process involves the sequential expression of specific proteins, including keratins, involucrin, loricrin, and filaggrin, culminating in the formation of the cornified envelope. Phytosphingosine (B30862) (PS), a sphingolipid naturally present in the stratum corneum, has been identified as a key signaling molecule that promotes keratinocyte differentiation and strengthens the skin barrier. While the direct effects of its N-butyroyl derivative are yet to be fully elucidated, the well-documented activities of phytosphingosine provide a strong basis for understanding its potential role. This whitepaper will delve into the known molecular mechanisms and experimental evidence of phytosphingosine's influence on keratinocyte differentiation.

Quantitative Data on Phytosphingosine's Effects

The following tables summarize the quantitative effects of phytosphingosine on various markers of keratinocyte differentiation as reported in scientific literature.

Table 1: Effect of Phytosphingosine on Cornified Envelope Production

| Treatment | Fold Increase vs. Control | Cell Type | Reference |

| Phytosphingosine (PS) | ~1.8-fold | Normal Human Epidermal Keratinocytes (NHEKs) | [1][2] |

Table 2: Effect of Phytosphingosine on Keratinocyte Differentiation Marker Expression

| Marker | Effect | Cell Type | Reference |

| Involucrin | Increased expression | NHEKs, Cultured Human Keratinocytes | [1][2][3] |

| Loricrin | Increased expression | NHEKs | [1][2] |

| Keratin 1 | Increased expression | NHEKs | [1][2] |

| Transglutaminase 1 | Increased expression | Cultured Human Keratinocytes | [3] |

| Filaggrin | Increased expression | Cultured Human Keratinocytes | [3] |

| Caspase 14 | Increased expression | Cultured Human Keratinocytes | [3] |

| Bleomycin Hydrolase | Increased expression | Cultured Human Keratinocytes | [3] |

Table 3: Effect of Phytosphingosine on Keratinocyte Proliferation

| Assay | Effect | Cell Type | Reference |

| [³H]Thymidine Incorporation | Inhibition to 20% of control | NHEKs | [1][2] |

Signaling Pathways

Phytosphingosine is known to exert its effects on keratinocyte differentiation through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

PPAR Signaling Pathway

Phytosphingosine acts as a ligand for PPARs, a family of nuclear receptors that play a crucial role in regulating epidermal homeostasis, including cell growth and terminal differentiation.[1][2][4] The activation of PPARs by phytosphingosine leads to the transcriptional upregulation of genes involved in keratinocyte differentiation.

Caption: Phytosphingosine-mediated activation of PPAR signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the studies cited.

Cell Culture and Treatment

-

Cell Lines: Normal Human Epidermal Keratinocytes (NHEKs) and the immortalized human keratinocyte cell line HaCaT are frequently used.

-

Culture Conditions: Keratinocytes are typically cultured in a specialized keratinocyte growth medium.

-

Treatment: Phytosphingosine is dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO) and added to the culture medium at various concentrations for specific durations.

Cornified Envelope Production Assay

This assay quantifies the formation of the cornified envelope, a hallmark of terminal keratinocyte differentiation.

Caption: Experimental workflow for the cornified envelope production assay.

Western Blotting for Differentiation Markers

This technique is used to detect and quantify the expression levels of specific proteins involved in keratinocyte differentiation.

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the differentiation markers (e.g., anti-involucrin, anti-loricrin) and then with a secondary antibody conjugated to a detection enzyme.

-

Detection: The protein bands are visualized and quantified.

[³H]Thymidine Incorporation Assay for Cell Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Labeling: Cells are incubated with [³H]thymidine, a radioactive nucleoside that is incorporated into newly synthesized DNA.

-

Harvesting: Cells are harvested, and the DNA is precipitated.

-

Scintillation Counting: The amount of incorporated radioactivity is measured using a scintillation counter. A decrease in [³H]thymidine incorporation indicates an inhibition of proliferation.

Conclusion

The available scientific evidence strongly supports the role of phytosphingosine as a potent inducer of keratinocyte differentiation. Through the activation of PPAR signaling, phytosphingosine upregulates the expression of key differentiation markers, promotes the formation of the cornified envelope, and inhibits keratinocyte proliferation. These actions collectively contribute to the strengthening of the epidermal barrier. While further research is required to delineate the specific effects of the N-butyroyl modification, the foundational knowledge of phytosphingosine's activity provides a valuable framework for the development of novel therapeutic and cosmetic agents aimed at improving skin health and function. Professionals in drug development and skin care research can leverage this understanding to explore the potential of N-butyroyl phytosphingosine and other derivatives in modulating keratinocyte biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytosphingosine enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of N-Butyroyl Phytosphingosine in Lipid Extracts using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyroyl Phytosphingosine, also known as C4-Phytoceramide, is a short-chain sphingolipid of significant interest in cosmetic and pharmaceutical research. As a key component of the skin's barrier and a bioactive signaling molecule, its accurate quantification is crucial for quality control, formulation development, and understanding its role in cellular processes.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and widely accessible method for the separation and quantification of this compound from complex lipid extracts.[2] This application note provides a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV detection, including sample preparation, chromatographic conditions, and method performance characteristics.

Experimental Protocols

Lipid Extraction from Biological Matrices

This protocol is based on the widely used Bligh-Dyer method for total lipid extraction.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Deionized Water

-

Phosphate-Buffered Saline (PBS)

-

Centrifuge

-

Nitrogen gas evaporator

-

Vortex mixer

Procedure:

-

Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).

-

Add additional chloroform and deionized water to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v), which will induce phase separation.

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a known volume of the initial HPLC mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Preparation of Standards and Calibration Curve

Materials:

-

This compound standard

-

HPLC initial mobile phase (e.g., Acetonitrile:Water 60:40)

Procedure:

-

Accurately weigh a known amount of this compound standard.

-

Dissolve the standard in the initial mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of the samples. A typical calibration range might be 1 µg/mL to 100 µg/mL.

-

Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended as a starting point. Method optimization may be necessary depending on the specific instrumentation and sample matrix.

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector. |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 60% B5-20 min: 60% to 100% B20-25 min: 100% B25-30 min: 100% to 60% B30-35 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Data Presentation

The following tables summarize the expected quantitative performance of this HPLC method for the analysis of this compound. These values are based on typical performance for similar short-chain ceramide analyses and should be confirmed during in-house method validation.[3][4]

Table 1: Method Performance Characteristics

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL |

| Precision (Intra-assay CV) | < 5% |

| Precision (Inter-assay CV) | < 10% |

| Accuracy (% Recovery) | 90-110% |

Table 2: Example Calibration Curve Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 758,900 |

| 100 | 1,525,000 |

Visualizations

Experimental Workflow

The overall experimental workflow for the HPLC analysis of this compound is depicted below.

Ceramide De Novo Synthesis Pathway

This compound is a type of ceramide. Ceramides are synthesized in the cell primarily through the de novo synthesis pathway, which begins in the endoplasmic reticulum.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytoceramides Quantitative Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Simultaneous HPLC analysis of ceramide and dihydroceramide in human hairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

Application Notes: Mass Spectrometry Methods for C4-Phytoceramide Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoceramides, a subclass of ceramides (B1148491) containing a phytosphingosine (B30862) backbone, are crucial components of the skin's barrier and are increasingly recognized for their roles in cellular signaling. C4-phytoceramide, a short-chain version of these lipids, is of particular interest for its potential involvement in various cellular processes, including apoptosis. Accurate and sensitive identification and quantification of C4-phytoceramide are essential for understanding its biological functions and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of ceramides due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[1][2]

This document provides detailed application notes and protocols for the identification and quantification of C4-phytoceramide using LC-MS/MS.

Signaling Pathway Context: Phytoceramide-Induced Apoptosis

Ceramides are well-established second messengers in the induction of apoptosis (programmed cell death).[3] They can be generated through several pathways, including de novo synthesis, the breakdown of sphingomyelin, and the salvage pathway.[4] Elevated ceramide levels can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] Synthetic phytoceramides have been shown to induce apoptosis with even higher potency than their sphingosine-containing counterparts.[6] The pro-apoptotic signaling cascade initiated by phytoceramides involves the activation of a caspase-dependent mitochondrial pathway.[5]

Figure 1: Phytoceramide-Induced Apoptosis Signaling Pathway.

Experimental Workflow for C4-Phytoceramide Quantification

The overall experimental workflow for the quantification of C4-phytoceramide by LC-MS/MS comprises several key stages, from sample preparation to data analysis.

Figure 2: Experimental Workflow for C4-Phytoceramide Quantification.

Experimental Protocols

Sample Preparation: Lipid Extraction

The choice of extraction method depends on the sample matrix. Below are two common protocols.

Protocol 1: Protein Precipitation for Plasma/Serum Samples [5]

-

Materials:

-

Isopropanol (IPA), pre-cooled to -20°C

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of >10,000 x g at 4°C

-

Nitrogen evaporator or vacuum centrifuge

-

Internal Standard (IS): C17-phytoceramide or other non-endogenous phytoceramide

-

-

Procedure:

-

To 50 µL of plasma or serum in a microcentrifuge tube, add a known amount of internal standard.

-

Add 250 µL of pre-cooled IPA (a 1:5 ratio).[5]

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.[5]

-

Vortex again for 1 minute and then incubate at 4°C for 2 hours to ensure complete protein precipitation.

-

Centrifuge the samples at ≥10,300 x g for 10 minutes at 4°C.[5]

-

Carefully transfer the supernatant containing the extracted lipids to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

-

Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Protocol 2: Liquid-Liquid Extraction (Bligh-Dyer Method) for Cells/Tissues

-

Materials:

-

Chloroform (B151607)/Methanol mixture (1:2, v/v), pre-chilled

-

Chloroform

-

Milli-Q water

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum centrifuge

-

Internal Standard (IS): C17-phytoceramide or other non-endogenous phytoceramide

-

-

Procedure:

-

To the cell pellet or homogenized tissue, add a known amount of internal standard.

-

Add 2 mL of a pre-chilled chloroform/methanol (1:2, v/v) mixture.

-

Vortex thoroughly for 1 minute.

-

To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water, vortexing for 30 seconds after each addition.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids and transfer to a new tube.

-

Repeat the extraction of the aqueous phase with 1 mL of chloroform.

-

Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-